![molecular formula C6H8F3N B3321120 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1311569-55-7](/img/structure/B3321120.png)

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

Übersicht

Beschreibung

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a chemical compound with a complex structure. It is used for research and development purposes . The IUPAC name of this compound is (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is complex. The equilibrium geometry of the boat conformation of the 6-methyl-1,5-diazabicyclo[3.1.0]hexane (MDABH) molecule was studied by the gas-phase electron diffraction (GED) method at 20 °C . The most important equilibrium geometric re-parameters for the boat conformation of the MDABH molecule were determined .Chemical Reactions Analysis

The chemical reactions involving 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane are complex and involve various processes. For instance, fluoroalkylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group .Wissenschaftliche Forschungsanwendungen

Development of A3 Receptor Ligands

The compound has been used in the development of A3 receptor ligands . The adenosine A3 receptor is a promising target for treating and diagnosing inflammation and cancer . A series of bicyclo[3.1.0]hexane-based nucleosides was synthesized and evaluated for their P1 receptor affinities in radioligand binding studies .

Bio-active Compounds

Bicyclo[3.1.0]hexanes, including “6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane”, are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis of Compact Modules

The compound has been used in the preparation of new bicyclo[2.1.1]hexane compact modules . This opens towards novel sp3-rich chemical space . The intrinsic properties of these modules play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Synthesis from Carvone

A novel synthesis of the bicyclo[3.1.0]hexane system from Carvone has been reported . This provides a new route for the synthesis of “6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane”.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the azabicycle structure is present in several bioactive compounds, suggesting that it may interact with biological targets in a similar manner .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Trifluoromethyl)-3-azabicyclo[31Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(Trifluoromethyl)-3-azabicyclo[31Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N/c7-6(8,9)5-3-1-10-2-4(3)5/h3-5,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJGFMLXPMHAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(F)(F)F)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

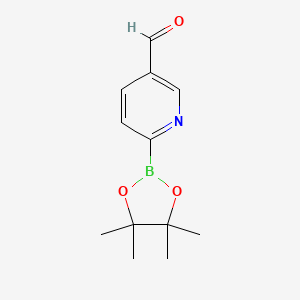

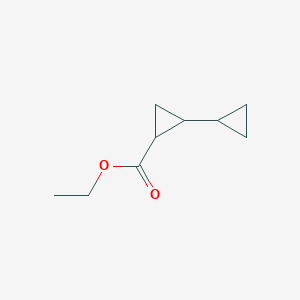

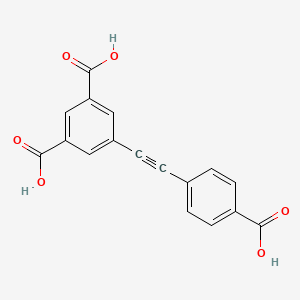

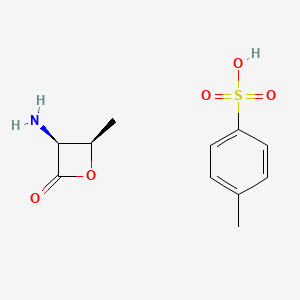

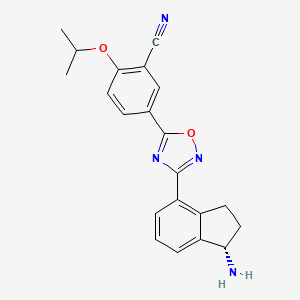

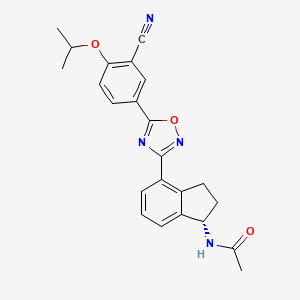

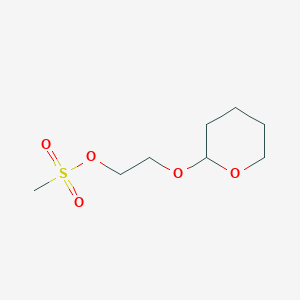

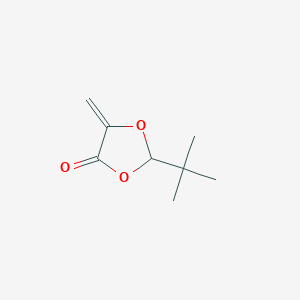

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)

![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)